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Compound of Interest

Compound Name: 1-Chloro-3-ethoxybenzene

Cat. No.: B1581908 Get Quote

An In-Depth Technical Guide to 1-Chloro-3-ethoxybenzene: Structure, Properties, and

Synthesis

Introduction
1-Chloro-3-ethoxybenzene is a halogenated aromatic ether, a class of organic compounds

that serve as versatile building blocks in synthetic chemistry. Its structure, featuring a benzene

ring substituted with both a chloro and an ethoxy group at the meta position, provides two

distinct points for chemical modification. This disubstituted pattern makes it a valuable

intermediate in the synthesis of more complex molecules, particularly within the realms of

agrochemicals, materials science, and pharmaceutical drug discovery. For researchers and

drug development professionals, understanding the fundamental properties and synthetic

accessibility of such intermediates is paramount for the rational design of novel chemical

entities.

This guide provides a comprehensive technical overview of 1-Chloro-3-ethoxybenzene,

focusing on its core molecular attributes, spectroscopic signature, a reliable synthetic protocol,

and its potential applications as a precursor in research and development.

Molecular Structure and Physicochemical
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The molecular structure of 1-Chloro-3-ethoxybenzene consists of an ethoxy group (-

OCH₂CH₃) and a chlorine atom (-Cl) attached to a benzene ring at positions 1 and 3,

respectively. This arrangement makes the molecule relatively nonpolar, conferring solubility in

common organic solvents. The presence of the ether linkage and the halogen atom introduces

specific reactivity and spectroscopic characteristics.

The key physicochemical properties of 1-Chloro-3-ethoxybenzene are summarized in the

table below.

Property Value Source(s)

IUPAC Name 1-chloro-3-ethoxybenzene [1][2]

Synonyms
m-Chlorophenyl ethyl ether, 3-

Chlorophenetole
[1][2][3]

CAS Number 2655-83-6 [1][2][4]

Molecular Formula C₈H₉ClO [1][2][5]

Molecular Weight 156.61 g/mol [1][2][4]

Physical State Liquid [4]

Density 1.103 g/cm³ [3]

Boiling Point 204.7 - 207 °C at 760 mmHg [3][6]

Flash Point 83.7 °C [3][6]

Refractive Index n20/D 1.525 (lit.) [3][4]

InChIKey
HNMYSCABMYNGTP-

UHFFFAOYSA-N
[1][7]

Spectroscopic Characterization: An Interpretive
Approach
A robust understanding of a molecule's spectroscopic profile is essential for reaction monitoring

and structural confirmation. The following sections detail the expected spectral features for 1-
Chloro-3-ethoxybenzene, providing a predictive framework for its identification.
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Mass Spectrometry (MS)
In electron ionization mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 156. A

highly characteristic feature will be the presence of an isotopic peak at M+2 (m/z 158) with an

intensity of approximately one-third that of the M⁺ peak. This pattern is definitive for the

presence of a single chlorine atom, owing to the natural abundance of the ³⁵Cl and ³⁷Cl

isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will exhibit distinct signals corresponding to the ethoxy

group and the aromatic protons.

Ethoxy Group: A triplet integrating to 3H will appear upfield (approx. δ 1.4 ppm),

corresponding to the methyl (-CH₃) protons, which are split by the adjacent methylene

protons. A quartet integrating to 2H will be observed further downfield (approx. δ 4.0 ppm)

for the methylene (-CH₂-) protons, split by the methyl protons.

Aromatic Protons: Four protons will be present in the aromatic region (approx. δ 6.7-7.2

ppm). Due to the meta-substitution pattern, they will exhibit a complex splitting pattern. A

singlet-like signal might be observed for the proton between the two substituents (at C2),

with more complex multiplets for the other three aromatic protons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals,

corresponding to the 8 unique carbon atoms in the molecule.

Aliphatic Carbons: Two signals in the upfield region for the ethoxy group: ~δ 15 ppm (CH₃)

and ~δ 63 ppm (CH₂).

Aromatic Carbons: Six signals in the downfield region (~δ 110-160 ppm). The carbon atom

attached to the oxygen (C3) will be the most downfield, while the carbon attached to the

chlorine (C1) will also be significantly shifted.

Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
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C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H

stretches from the ethoxy group will be just below 3000 cm⁻¹.

C-O-C Stretching: A strong, characteristic asymmetric stretch for the aryl-alkyl ether linkage

is expected in the 1200-1275 cm⁻¹ region. A symmetric stretch will appear near 1000-1075

cm⁻¹.

Aromatic C=C Stretching: Overtone and combination bands will appear in the 1600-2000

cm⁻¹ region, and fundamental C=C stretching bands will be present in the 1450-1600 cm⁻¹

range.

C-Cl Stretching: A moderate to strong absorption corresponding to the C-Cl stretch is

expected in the 600-800 cm⁻¹ region.

Synthetic Protocol: Williamson Ether Synthesis
The synthesis of 1-Chloro-3-ethoxybenzene is reliably achieved via the Williamson ether

synthesis. This classic SN2 reaction provides a high yield and is a trustworthy method for

preparing ethers from an alkoxide and a primary alkyl halide. The protocol below outlines a

self-validating system for its synthesis, purification, and characterization.

Causality Behind Experimental Choices
Reactants: 3-Chlorophenol is used as the nucleophile precursor. Its phenolic proton is acidic

and easily removed by a base. Ethyl iodide is an excellent electrophile, as iodide is a superb

leaving group, facilitating the SN2 reaction.

Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol

to form the highly nucleophilic phenoxide ion. It is also inexpensive and easy to handle.

Solvent: Acetone is a polar aprotic solvent. It effectively dissolves the reactants but does not

participate in hydrogen bonding, which would solvate and stabilize the nucleophile, thus

hindering the reaction. A polar aprotic environment maximizes the rate of the SN2 reaction.

Detailed Step-by-Step Methodology
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, add 3-chlorophenol (12.85 g, 0.1 mol) and acetone (100 mL).
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Addition of Base: While stirring, add anhydrous potassium carbonate (20.7 g, 0.15 mol). The

mixture will become a suspension.

Addition of Alkylating Agent: Add ethyl iodide (23.4 g, 0.15 mol) to the suspension.

Reaction: Heat the mixture to reflux (approximately 56 °C) and maintain reflux with vigorous

stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer

Chromatography (TLC).

Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room

temperature. Remove the acetone using a rotary evaporator.

Workup - Extraction: To the resulting residue, add 100 mL of water. The product will be

insoluble. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50

mL).

Workup - Washing: Combine the organic layers and wash with 5% sodium hydroxide solution

(2 x 50 mL) to remove any unreacted 3-chlorophenol. Then, wash with brine (1 x 50 mL).

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to

remove the drying agent.

Purification: Remove the diethyl ether by rotary evaporation. The crude product can be

purified by vacuum distillation to yield pure 1-Chloro-3-ethoxybenzene.

Experimental Workflow Diagram
The following diagram illustrates the logical flow of the Williamson ether synthesis for 1-Chloro-
3-ethoxybenzene.
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Caption: Workflow for the synthesis of 1-Chloro-3-ethoxybenzene.
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Applications in Research and Drug Development
While 1-Chloro-3-ethoxybenzene is not an end-product pharmaceutical, its utility lies in its

role as a key intermediate. The presence of chlorine in pharmaceuticals is widespread, often

used to modulate a compound's lipophilicity, metabolic stability, and binding affinity.[8] The

structure of 1-Chloro-3-ethoxybenzene offers several strategic advantages for drug

development professionals:

Scaffold for Further Functionalization: The aromatic ring can undergo further electrophilic

substitution reactions (e.g., nitration, acylation), with the directing effects of the chloro

(ortho-, para-directing but deactivating) and ethoxy (ortho-, para-directing and activating)

groups leading to specific isomers.

Cross-Coupling Reactions: The C-Cl bond is a handle for various palladium-catalyzed cross-

coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of

diverse carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern

medicinal chemistry for building molecular complexity.

Ether Cleavage: The ethoxy group can be cleaved under specific conditions to reveal a

phenolic hydroxyl group, providing another site for modification or for acting as a hydrogen

bond donor in a target protein.

Safety and Handling
As with all laboratory chemicals, 1-Chloro-3-ethoxybenzene should be handled with

appropriate care.

General Precautions: Use in a well-ventilated fume hood. Wear standard personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

Peroxide Formation: This compound is classified as a potential peroxide-former.[2][6] It

should be stored away from light and heat, and containers should be dated upon opening. It

is advisable to test for the presence of peroxides before heating or distillation, especially if

the material has been stored for an extended period.

First Aid: In case of skin contact, wash immediately with soap and water. For eye contact,

rinse cautiously with water for several minutes. If inhaled, move to fresh air.[9] Always
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consult the Safety Data Sheet (SDS) before use.

Conclusion
1-Chloro-3-ethoxybenzene is a synthetically accessible and versatile chemical intermediate.

Its well-defined molecular structure and physicochemical properties, combined with a

predictable spectroscopic signature, make it a reliable building block for advanced chemical

synthesis. The robust Williamson ether synthesis provides a straightforward route to its

production, enabling its use in further research. For scientists in drug discovery and materials

science, this compound represents a valuable scaffold, offering multiple avenues for structural

elaboration to create novel and complex molecular architectures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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